2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid
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Overview
Description
2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a cyanocyclohexyl group through an ethoxy bridge. The presence of the cyanocyclohexyl group imparts specific chemical properties that make this compound interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexanone with cyanide and a suitable catalyst to form the cyanocyclohexyl group.
Carbamoylation: The cyanocyclohexyl intermediate is then reacted with methyl isocyanate to introduce the carbamoyl group.
Ethoxylation: The resulting compound is then reacted with ethylene oxide to form the ethoxy bridge.
Coupling with benzoic acid: Finally, the ethoxylated intermediate is coupled with benzoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the cyanocyclohexyl group or the carbamoyl group.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid involves its interaction with specific molecular targets. The cyanocyclohexyl group can interact with enzymes or receptors, modulating their activity. The ethoxy and carbamoyl groups may also play a role in the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid: Lacks the methyl group in the carbamoyl moiety.
2-{1-[(1-Cyanocyclohexyl)(ethyl)carbamoyl]ethoxy}benzoic acid: Contains an ethyl group instead of a methyl group in the carbamoyl moiety.
Uniqueness
2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid is unique due to the presence of the methyl group in the carbamoyl moiety, which can influence its chemical properties and biological activity. This structural variation can result in different reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
2-[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl]oxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13(24-15-9-5-4-8-14(15)17(22)23)16(21)20(2)18(12-19)10-6-3-7-11-18/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBHCGHMVXKEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1(CCCCC1)C#N)OC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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